molecular formula C13H15NOS B1498470 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL CAS No. 885273-18-7

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Cat. No. B1498470
CAS RN: 885273-18-7
M. Wt: 233.33 g/mol
InChI Key: LANWSSGKMIOYLV-UHFFFAOYSA-N
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Description

Indole derivatives are known to possess a wide spectrum of biological activities . For example, the indole moiety is present in the amino acid tryptophan, the plant growth hormone indole-3-acetic acid, and 3-(2-aminoethyl)-1H-indol-5-ol (serotonin), which is one of the key neurotransmitters .


Synthesis Analysis

A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .


Chemical Reactions Analysis

The proper choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .

Mechanism of Action

While the specific mechanism of action for “4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL” is not available, related compounds such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

properties

IUPAC Name

4-(1H-indol-6-yl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANWSSGKMIOYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654173
Record name 4-(1H-Indol-6-yl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

CAS RN

885273-18-7
Record name Tetrahydro-4-(1H-indol-6-yl)-2H-thiopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-6-yl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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